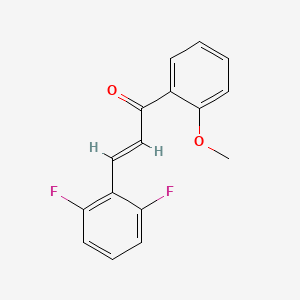
1-(2-Methoxyphenyl)-3- (2,6-difluorophenyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxyphenyl)-3- (2,6-difluorophenyl)-2-propen-1-one, or 1-(2-methoxyphenyl)-3-difluorophenylprop-2-en-1-one, is an organic compound that has been studied for its potential applications in scientific research. This compound is a colorless liquid and has a boiling point of 171.4°C. It has a molecular weight of 256.2 g/mol and a molecular formula of C11H9F2O2. This compound is a highly reactive compound and can be used in a variety of scientific applications.
科学研究应用
1-(2-Methoxyphenyl)-3- (2,6-difluorophenyl)-2-propen-1-one has been studied for its potential applications in scientific research. It has been used as an intermediate in organic synthesis and as a starting material for the synthesis of other compounds. It has also been used as a reagent in the synthesis of pharmaceuticals and other compounds. In addition, it has been used in the synthesis of polymers and other materials.
作用机制
1-(2-Methoxyphenyl)-3- (2,6-difluorophenyl)-2-propen-1-one has a highly reactive nature and can be used in a variety of reactions. It can undergo nucleophilic substitution reactions, such as the Williamson ether synthesis reaction, as well as electrophilic substitution reactions, such as the difluoromethylation reaction. It can also undergo elimination reactions, such as the E1 and E2 reactions.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. Studies have shown that it can inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. In addition, it has been found to have anti-inflammatory and analgesic properties. It has also been studied for its potential effects on cancer cells, but further research is needed to determine its efficacy.
实验室实验的优点和局限性
1-(2-Methoxyphenyl)-3- (2,6-difluorophenyl)-2-propen-1-one has several advantages when used in laboratory experiments. It is a highly reactive compound, making it suitable for a variety of reactions. It is also relatively inexpensive and can be synthesized in high yields. However, it is also a highly toxic compound, and proper safety measures should be taken when handling it. In addition, its reactivity can lead to the formation of unwanted side products, which can complicate the synthesis of the desired product.
未来方向
1-(2-Methoxyphenyl)-3- (2,6-difluorophenyl)-2-propen-1-one has potential applications in a variety of areas. Further research is needed to determine its efficacy in the synthesis of pharmaceuticals and other compounds, as well as its potential effects on biochemical and physiological processes. In addition, its potential use in the synthesis of polymers and other materials should be explored. Finally, its potential use as an intermediate in organic synthesis should be further investigated.
合成方法
1-(2-Methoxyphenyl)-3- (2,6-difluorophenyl)-2-propen-1-one can be synthesized using the Williamson ether synthesis reaction. This reaction involves the reaction of a phenol with an alkyl halide in the presence of a base, such as sodium hydroxide. The reaction yields the desired compound in high yields. Other methods of synthesis have been investigated, such as the use of difluoromethylation reactions, but this method is the most efficient and cost-effective.
属性
IUPAC Name |
(E)-3-(2,6-difluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2O2/c1-20-16-8-3-2-5-12(16)15(19)10-9-11-13(17)6-4-7-14(11)18/h2-10H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHUZJURIXPBDZ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C/C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

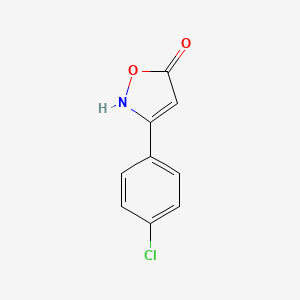

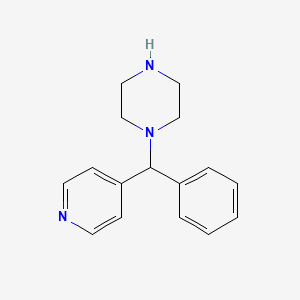
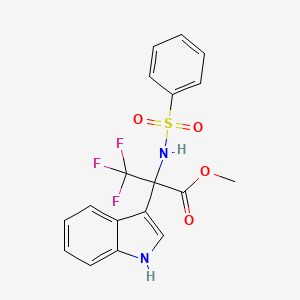
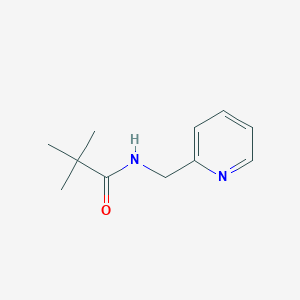

![Ethyl 3-amino-4-(trifluoromethyl)-6-(4-fluorophenyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B6337253.png)
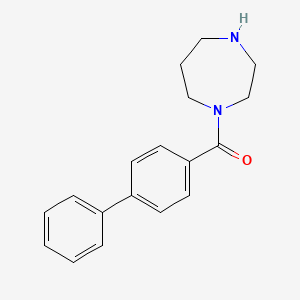
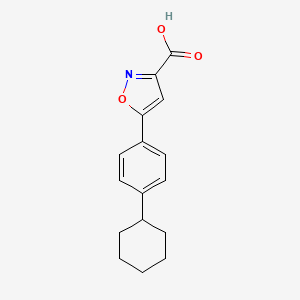

![5-[3-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6337282.png)
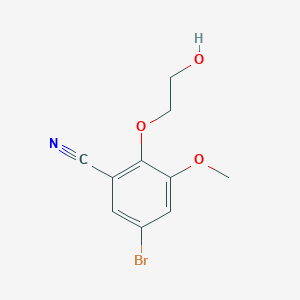
![5-[4-(2-Methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6337294.png)
